molecular formula C15H21N3O2 B11203034 4-(3-Imidazol-1-yl-propylamino)-1-oxa-spiro[4.5]dec-3-en-2-one

4-(3-Imidazol-1-yl-propylamino)-1-oxa-spiro[4.5]dec-3-en-2-one

Cat. No.: B11203034
M. Wt: 275.35 g/mol
InChI Key: PPBQMOMRNCKCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxaspiro[45]dec-3-en-2-one is a complex organic compound that features an imidazole ring, a spirocyclic structure, and an oxaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting with the preparation of the imidazole derivative. One common route involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with a suitable aldehyde or ketone, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of secondary amines .

Mechanism of Action

The mechanism of action of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its combination of an imidazole ring, a spirocyclic structure, and an oxaspiro moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

4-(3-imidazol-1-ylpropylamino)-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C15H21N3O2/c19-14-11-13(15(20-14)5-2-1-3-6-15)17-7-4-9-18-10-8-16-12-18/h8,10-12,17H,1-7,9H2

InChI Key

PPBQMOMRNCKCJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)NCCCN3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.